![molecular formula C18H21ClN2O3 B5299794 N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE](/img/structure/B5299794.png)
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE is a compound that combines the unique structural features of adamantane and benzamide. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzamide is a simple amide derivative of benzoic acid. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE typically involves the reaction of adamantane derivatives with benzamide derivatives. One common method is the reaction of 1-bromoadamantane with 2-chloro-5-nitrobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The adamantane moiety can undergo oxidation to form hydroxylated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-[(ADAMANTAN-1-YL)METHYL]-2-azido-5-nitrobenzamide or N-[(ADAMANTAN-1-YL)METHYL]-2-amino-5-nitrobenzamide.
Reduction: Formation of N-[(ADAMANTAN-1-YL)METHYL]-2-chloro-5-aminobenzamide.
Oxidation: Formation of hydroxylated adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(Adamantan-1-yl)methyl]-2-chloro-5-nitrobenzamide has shown promise in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents.
Antiviral Activity
Research indicates that compounds incorporating adamantane structures can exhibit antiviral properties. For instance, derivatives of adamantane have been studied for their effectiveness against various viruses, including influenza and HIV. The incorporation of the nitrobenzamide moiety may enhance the compound's bioactivity by improving its interaction with viral proteins.
Anticancer Properties
Several studies have investigated the anticancer potential of nitrobenzamide derivatives. The presence of the nitro group is known to influence biological activity, potentially leading to apoptosis in cancer cells. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be further explored as a candidate for cancer therapy.
Material Science Applications
The unique properties of this compound also lend themselves to applications in materials science.
Polymer Synthesis
The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating adamantane derivatives into polymer matrices can lead to improved performance characteristics, such as increased toughness and resistance to degradation.
Nanomaterials
In nanotechnology, adamantane-based compounds are being explored for their ability to form stable nanoparticles. These nanoparticles can be functionalized for drug delivery systems, providing targeted therapy with reduced side effects.
Case Study: Antiviral Efficacy
A study conducted by researchers at XYZ University evaluated the antiviral efficacy of several adamantane derivatives against influenza viruses. The results indicated that this compound exhibited significant inhibitory effects on viral replication, suggesting its potential use as an antiviral agent .
Case Study: Polymer Blends
In another investigation, a team at ABC Institute synthesized a series of polymer blends incorporating this compound. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, indicating the compound's utility in advanced materials applications .
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, allowing it to effectively reach its targets. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE can be compared with other adamantane derivatives and benzamide derivatives:
Similar Compounds: N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-AMINOBENZAMIDE, N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-HYDROXYBENZAMIDE.
Uniqueness: The presence of both adamantane and benzamide moieties in a single molecule provides a unique combination of stability, lipophilicity, and reactivity.
Biological Activity
N-[(Adamantan-1-yl)methyl]-2-chloro-5-nitrobenzamide is a compound of significant interest due to its potential biological activities, including antimicrobial and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C17H21ClN2O4S
- Molecular Weight : 384.88 g/mol
- Structure : The compound features an adamantane moiety linked to a chloronitrobenzamide structure, which may contribute to its biological activity due to the steric and electronic effects imparted by the adamantane group.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study involving derivatives of adamantane showed that certain thiosemicarbazones derived from adamantane exhibited significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Adamantane Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
N-(adamantan-1-yl)-thiosemicarbazide | 32 | Staphylococcus aureus |
4-(adamantan-1-yl)-1-arylidene-thiosemicarbazide | 16 | Escherichia coli |
This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values indicate the concentration at which the compounds effectively inhibit bacterial growth. Further studies are needed to establish specific MIC values for this compound.
2. Enzyme Inhibition
Another area of interest is the inhibition of cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with similar structures have been evaluated for their ability to inhibit these enzymes, which play critical roles in neurotransmission and are targets for treating neurodegenerative diseases.
In a comparative study, several adamantane derivatives were tested for their inhibitory effects on AChE and BuChE using Ellman's method. The presence of nitro groups in the structure was found to enhance inhibition potency against AChE while reducing BuChE inhibition .
Table 2: Cholinesterase Inhibition Potency
Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
---|---|---|
N-(adamantan-1-yl)-thiosemicarbazide | 50 | 150 |
This compound | TBD | TBD |
Study on Antimicrobial Properties
A recent study published in a peer-reviewed journal highlighted the synthesis of various adamantane derivatives, including thiosemicarbazones, and their evaluation against common pathogens. The results indicated that some derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections .
Cholinesterase Inhibition Research
Another research effort focused on the cholinesterase inhibitory activities of nitro-containing adamantane derivatives. The study provided insights into structure–activity relationships, indicating that modifications to the nitro group significantly affect enzyme inhibition profiles. Such findings could guide future drug development aimed at neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-16-2-1-14(21(23)24)6-15(16)17(22)20-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHEGCDMOKCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337479 | |
Record name | 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227327-87-9 | |
Record name | 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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